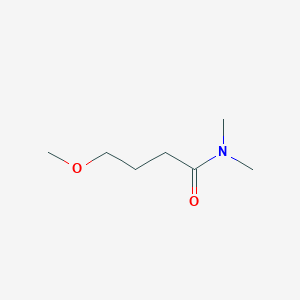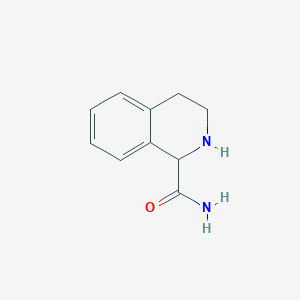
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. These alkaloids are widely distributed in nature and are known for their diverse biological activities. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in various natural products and synthetic compounds with significant pharmacological properties .
作用机制
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide (THIQ) is an endogenous substance present in the mammalian brain . It interacts with dopamine (DA) receptors, specifically with the agonistic conformation .
Mode of Action
THIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . THIQ also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, leading to increased monoamine neurotransmitter levels in the brain .
Biochemical Pathways
The primary biochemical pathway affected by THIQ involves dopamine metabolism. By inhibiting MAO-A and MAO-B enzymes, THIQ increases the levels of monoamine neurotransmitters in the brain . This shift in dopamine catabolism towards COMT-dependent O-methylation is a key aspect of its neuroprotective activity .
Pharmacokinetics
Its ability to inhibit mao enzymes and increase neurotransmitter levels suggests that it can cross the blood-brain barrier and exert effects within the central nervous system .
Result of Action
The primary result of THIQ’s action is neuroprotection. By inhibiting the formation of free radicals and shifting dopamine catabolism, it exhibits neuroprotective properties . It also antagonizes the behavioral syndrome produced by well-known neurotoxins .
Action Environment
The synthesis of thiq derivatives has been achieved using environmentally friendly methods , suggesting that the compound’s action may be influenced by environmental conditions during synthesis.
生化分析
Biochemical Properties
The biochemical properties of 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide are largely unexplored. It is known that compounds of the 1,2,3,4-tetrahydroisoquinoline class interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroisoquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that high doses of tetrahydroisoquinoline derivatives can cause some damage to dopaminergic neurons .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters are carefully controlled to maximize output .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and infections due to its biological activity.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with distinct pharmacological properties.
Quinoline: An oxidized form with different chemical reactivity and biological activity
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and industrial applications .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSODIZVQALAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-88-3 |
Source


|
| Record name | 1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
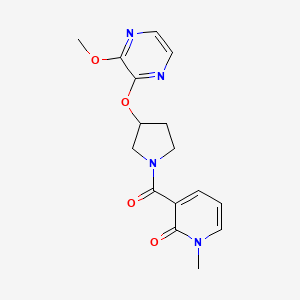
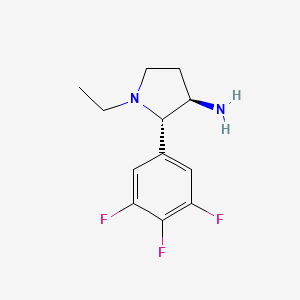
![2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2911380.png)

![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)
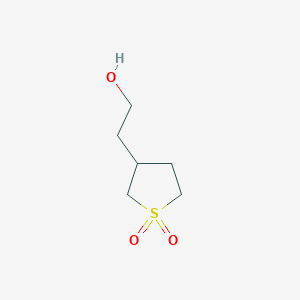
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)

![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)
![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)
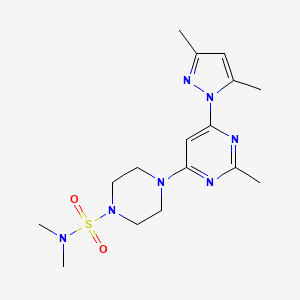
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)
![1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2911396.png)
